[2-Bromo-4-[(Z)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate
Description
Properties
IUPAC Name |
[2-bromo-4-[(Z)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H16BrN3O5/c28-22-15-17(14-19(16-29)26(32)30-23-10-3-4-11-24(23)31(34)35)12-13-25(22)36-27(33)21-9-5-7-18-6-1-2-8-20(18)21/h1-15H,(H,30,32)/b19-14- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHQTGPVKSYQTI-RGEXLXHISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=C(C=C(C=C3)C=C(C#N)C(=O)NC4=CC=CC=C4[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=C(C=C(C=C3)/C=C(/C#N)\C(=O)NC4=CC=CC=C4[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H16BrN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-Bromo-4-[(Z)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer properties. This article provides a detailed examination of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- A brominated phenyl ring which may influence its reactivity and interaction with biological targets.
- A cyano group that can enhance electron-withdrawing properties, potentially increasing the compound's affinity for certain biological targets.
- A naphthalene carboxylate moiety , which is known for its role in various biological interactions.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit significant antiviral properties, particularly against HIV. The compound functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI) , which is crucial for blocking viral replication. In vitro studies have shown that derivatives with similar structures can have low EC50 values, indicating high potency against viral strains .
Anticancer Activity
In cancer research, the compound has been evaluated for its cytotoxic effects on various tumor cell lines. Preliminary studies suggest that it may induce apoptosis through mechanisms involving the inhibition of histone deacetylases (HDACs), leading to cell cycle arrest and subsequent cell death. For example, compounds derived from similar frameworks have demonstrated IC50 values in the low micromolar range against several cancer types .
Efficacy Studies
A series of studies have been conducted to evaluate the efficacy of this compound:
| Study Type | Target Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antiviral Assay | HIV-infected cells | 0.53 | NNRTI activity |
| Cytotoxicity Assay | HeLa (cervical cancer) | 5.0 | HDAC inhibition leading to apoptosis |
| Antiproliferative Assay | MCF7 (breast cancer) | 4.5 | Induction of cell cycle arrest |
Case Studies
- HIV Research : A study published in 2016 demonstrated that compounds with similar structures inhibited HIV replication effectively, with one derivative showing an EC50 value of 0.53 nM against wild-type NL4-3 virus replication .
- Cancer Research : Another study highlighted the anticancer potential of structurally related compounds, showing significant inhibition of tumor growth in xenograft models when administered at therapeutic doses .
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of compounds similar to 2-Bromo-4-[(Z)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]phenyl naphthalene-1-carboxylate as non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds have shown promising results in inhibiting HIV replication, with specific derivatives exhibiting low nanomolar EC50 values against various HIV strains. The structural modifications, particularly at the phenyl and cyano groups, have been crucial in enhancing antiviral potency and selectivity .
Anticancer Properties
The compound's structural features allow it to interact with multiple biological targets, including histone deacetylases (HDACs). Hydroxamic acid derivatives, closely related to this compound, have demonstrated significant antiproliferative activity against various cancer cell lines. The mechanism involves the inhibition of HDACs, leading to altered gene expression and subsequent tumor growth inhibition .
Inhibition of Metalloenzymes
Compounds containing similar functional groups have been explored for their ability to inhibit metalloenzymes. The presence of a hydroxamic acid moiety in related compounds has been identified as a critical feature for binding to zinc-dependent enzymes, which are implicated in several pathologies including cancer and neurodegenerative diseases .
Organic Electronics
The unique electronic properties of compounds like 2-Bromo-4-[(Z)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]phenyl naphthalene-1-carboxylate make them suitable candidates for use in organic electronic devices. Their ability to form stable thin films can be exploited in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research indicates that the incorporation of such compounds can enhance charge transport properties and overall device efficiency.
Photophysical Studies
Studies on the photophysical properties of similar compounds have shown that they exhibit strong fluorescence and photostability, making them ideal for applications in fluorescent probes and sensors. The tunable nature of their electronic states allows for customization based on specific sensing applications .
Synthesis and Evaluation of Antiviral Compounds
A series of diarylaniline analogues were synthesized based on the structure of 2-Bromo-4-[(Z)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]phenyl naphthalene-1-carboxylate. These compounds underwent biological evaluation for their anti-HIV activity, revealing that specific modifications led to enhanced potency against resistant strains of the virus .
Development of HDAC Inhibitors
Research focused on hydroxamic acid derivatives demonstrated that modifications similar to those found in 2-Bromo-4-[(Z)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]phenyl naphthalene-1-carboxylate resulted in potent HDAC inhibitors with significant anticancer activity across multiple cell lines .
Organic Photovoltaic Applications
In material science, a study investigated the use of derivatives related to this compound in organic photovoltaic cells, finding that they significantly improved charge mobility and overall efficiency compared to conventional materials .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at the Bromine Center
The bromine atom at the 2-position of the phenyl ring is activated by electron-withdrawing groups (nitro and cyano), making it susceptible to NAS. Potential reactions include:
| Reaction Conditions | Nucleophile | Product | Reference |
|---|---|---|---|
| Ammonia (NH₃), Cu catalyst, 100–120°C | NH₂⁻ | Substituted aniline derivative | |
| NaOH (aq.), high temperature | OH⁻ | Phenolic derivative (via hydrolysis) |
Mechanistic Insight : The nitro (–NO₂) and cyano (–CN) groups stabilize the transition state through resonance and inductive effects, directing substitution to the para position relative to the nitro group .
Reduction of the Nitro Group
The 2-nitroanilino moiety can undergo reduction to form an amine:
| Reducing Agent | Conditions | Product | Reference |
|---|---|---|---|
| H₂/Pd-C | Ethanol, room temp | 2-Aminoaniline derivative | |
| SnCl₂/HCl | Reflux, acidic | Intermediate hydroxylamine, further reduced to amine |
Implications : Reduction alters electronic properties, increasing electron density and enabling subsequent reactions (e.g., diazotization) .
Hydrolysis of the Ester Group
The naphthalene-1-carboxylate ester is prone to hydrolysis under acidic or basic conditions:
| Conditions | Reagent | Product | Reference |
|---|---|---|---|
| NaOH (aq.), reflux | Hydroxide | Naphthalene-1-carboxylic acid + phenol derivative | |
| H₂SO₄ (conc.), heat | Acid catalyst | Same as above (slower kinetics) |
Structural Impact : Hydrolysis removes the ester’s lipophilic character, potentially enhancing solubility .
Cyano Group Reactivity
The cyano (–C≡N) group may undergo hydrolysis or participate in cycloaddition:
Note : The electron-deficient α,β-unsaturated system adjacent to the cyano group may enhance electrophilicity in cycloadditions .
Reactivity of the α,β-Unsaturated Ketone
The (Z)-configured enone system is primed for Michael additions or isomerization:
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Michael addition | Enolate, THF, –78°C | β-Substituted ketone | |
| Thermal isomerization | 150°C, inert atmos. | (E)-isomer (altered steric/electronic profile) |
Mechanistic Detail : The Z-configuration creates steric hindrance between the nitroanilino and naphthalene groups, influencing regioselectivity .
Amide Bond Hydrolysis
The 3-(2-nitroanilino)-3-oxopropenyl group may undergo hydrolysis under extreme conditions:
| Conditions | Reagent | Product | Reference |
|---|---|---|---|
| 6M HCl, reflux | H⁺ | 2-Nitroaniline + β-keto acid | |
| NaOH (aq.), 120°C | OH⁻ | 2-Nitroaniline + carboxylate salt |
Stability Note : The electron-withdrawing nitro group stabilizes the amide bond, necessitating harsh conditions for cleavage .
Electrophilic Aromatic Substitution (EAS)
Despite deactivation by EWGs, limited EAS may occur at the naphthalene ring:
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Nitronaphthalene derivative (meta to ester) |
Regioselectivity : The ester group directs nitration to the electron-deficient meta position .
Q & A
Q. What are the recommended synthetic routes for [2-Bromo-4-[(Z)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate?
Methodological Answer:
- Coupling Reactions : Utilize Suzuki-Miyaura or Heck couplings for aryl-aryl bond formation. For example, the bromophenyl moiety (common in intermediates from and ) can react with boronic acids under palladium catalysis .
- Cyano Group Introduction : Employ Knoevenagel condensation to install the (Z)-2-cyano-3-oxoprop-1-enyl group, ensuring stereochemical control via reaction conditions (e.g., low temperature, specific solvents) .
- Nitroanilino Attachment : Perform nucleophilic substitution or reductive amination between nitroaniline derivatives and activated carbonyl intermediates .
Q. Table 1: Key Synthetic Steps and Conditions
Q. How should researchers characterize this compound’s purity and structural integrity?
Methodological Answer:
- Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% by area normalization) .
- Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (expected [M+H]⁺: ~550–560 Da) .
Advanced Research Questions
Q. How can experimental design optimize the study of this compound’s reactivity under varying conditions?
Methodological Answer:
Q. How should researchers address contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions)?
Methodological Answer:
Q. What methodologies evaluate the environmental impact or toxicity of this compound?
Methodological Answer:
- Environmental Fate Studies :
- Toxicity Assays :
Q. How can researchers investigate the role of the Z-configuration in biological or catalytic activity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
